2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide
Overview
Description
2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential in Environmental and Health Impact Studies
Research on compounds structurally similar to 2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide, like chlorophenoxy compounds (2,4-D and MCPA), focuses on understanding their environmental impact and potential health risks. Epidemiological studies have indicated associations between exposure to such compounds and increased risk of lymphohematopoietic cancers. However, the evidence is not conclusive enough to support a genotoxic mode of action. Further research is necessary to understand the interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings (Stackelberg, 2013).
Analytical and Toxicological Investigations
Studies on N-benzylphenethylamines, which share some structural resemblance, have highlighted the need for further investigation into the chemical, pharmacological, and toxicological properties of these compounds. This includes the development of proper routine analytical methods for determining these compounds and their metabolites in biological fluids. Such research is crucial for proper toxicological investigation in forensic and clinical cases (Halberstadt, 2017).
Role in Agricultural and Urban Applications
The use of chlorophenoxy herbicides like 2,4-D, which have structural similarities to the compound , in agricultural and urban activities has led to their presence in natural environments. Understanding the specific characteristics of their toxicity and mutagenicity is vital. This involves focusing on aspects like molecular biology, especially gene expression, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Fate and Behavior
Understanding the sorption behavior of compounds like 2,4-D to soil, organic matter, and minerals is essential to predict their environmental fate and behavior. This can help in rationalizing based on parameters like pH, organic carbon content, and iron oxides presence. Such studies are crucial in understanding the environmental impact and facilitating the management of these compounds in the environment (Werner, Garratt, & Pigott, 2012).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(dimethylaminomethylidene)-4-methoxypyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-20(2)10-19-15(21)14-13(22-3)8-9-18-16(14)23-12-6-4-11(17)5-7-12/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWLFFKLJMAWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C=CN=C1OC2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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